Ethyl Hippurate

Descripción general

Descripción

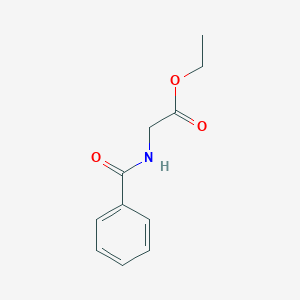

Ethyl hippurate, also known as ethyl N-benzoylglycinate, is an organic compound with the molecular formula C11H13NO3. It is an ester derivative of hippuric acid, where the carboxyl group of hippuric acid is esterified with ethanol. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl hippurate can be synthesized through the esterification of hippuric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting ethyl acetate with sodium iodate. The basic steps of the reaction are as follows: [ \text{CH}_3\text{COOC}_2\text{H}_5 + \text{NaIO} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_4\text{Br} + \text{NaI} + \text{NaHCO}_3 ] This method allows for the large-scale production of this compound with high efficiency .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl hippurate undergoes hydrolysis under acidic or basic conditions to yield hippuric acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification):

In alkaline environments, the ester bond cleaves to form hippurate salts. For example:

textThis compound + NaOH → Sodium hippurate + Ethanol

This reaction is irreversible under basic conditions due to salt formation .

Acid-Catalyzed Hydrolysis:

In acidic media, the reaction is reversible:

textThis compound + H₂O ⇌ Hippuric acid + Ethanol

The equilibrium favors ester formation unless water is removed .

Reaction with Hydrazine

This compound reacts with hydrazine (NH₂NH₂) to form hippuryl hydrazine, a precursor to hydrazoic acid (HN₃):

textThis compound + Hydrazine → Hippuryl hydrazine + Ethanol

This reaction, first described by Theodor Curtius, proceeds via nucleophilic acyl substitution. Hippuryl hydrazine (C₆H₅CONHCH₂CONHNH₂) is thermally unstable and decomposes to release HN₃, a reaction historically significant in explosives research .

Enzymatic and Metabolic Pathways

In biological systems, this compound may undergo enzymatic hydrolysis via esterases to release hippuric acid, which is further metabolized. For example:

-

Hippuric acid is hydrolyzed to benzoic acid and glycine in the liver and kidneys .

-

Benzoic acid conjugates with glycine (via benzoyl CoA intermediate) to reform hippuric acid, highlighting a reversible metabolic pathway .

Table 1: Key Reactions of this compound

Physicochemical Stability

This compound is stable under standard storage conditions (room temperature) but decomposes at elevated temperatures (>190°C) . Its hydrolysis rate increases in polar protic solvents (e.g., water, ethanol) .

Aplicaciones Científicas De Investigación

Medical Applications

1.1. Treatment of Carcinoid Syndrome

Ethyl hippurate is primarily recognized for its role in the pharmaceutical formulation of telotristat ethyl, a medication used to treat carcinoid syndrome. This syndrome is characterized by excessive serotonin production from neuroendocrine tumors, leading to debilitating symptoms such as diarrhea. Telotristat ethyl acts as a selective inhibitor of tryptophan hydroxylase, reducing peripheral serotonin levels and alleviating symptoms associated with the syndrome. Clinical trials have demonstrated its efficacy in significantly reducing bowel movement frequency and urinary 5-hydroxyindoleacetic acid levels in patients not adequately controlled by somatostatin analogs .

1.2. Metabolic Health Marker

Recent studies have identified high urinary concentrations of hippurate as a marker for metabolic health. Research involving middle-aged non-diabetic individuals showed that elevated urine hippurate levels correlate positively with microbial gene richness and functional pathways associated with benzoate metabolism. In animal models, chronic infusion of hippurate improved glucose tolerance and insulin secretion in high-fat diet-induced obesity contexts, suggesting its potential role as a mediator in metabolic health .

Enzymatic Studies

2.1. Substrates for Enzyme Inhibition

This compound has been investigated as a substrate for various enzymatic reactions, particularly in studies focusing on peptidylglycine alpha-amidating monooxygenase (PHM). Research has shown that substituted hippurates can act as effective inhibitors of PHM, which is crucial for the biosynthesis of α-amidated peptide hormones in mammals and insects. This compound and its analogs have displayed significant inhibitory activity with low Ki values, indicating their potential use in drug development and pest management .

2.2. Mechanistic Studies

Studies utilizing this compound have provided insights into the mechanistic aspects of enzyme catalysis. For example, the reaction kinetics involving this compound have been explored to understand the structure-activity relationships crucial for developing more potent inhibitors targeting various biological pathways .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of ethyl hippurate involves its hydrolysis to benzoic acid and glycine by the enzymatic action of hippuricase. This hydrolysis reaction is crucial in various metabolic pathways, particularly in the detoxification processes in the liver. The molecular targets and pathways involved include the conjugation of benzoic acid with glycine to form hippuric acid, which is then excreted in the urine .

Comparación Con Compuestos Similares

Ethyl hippurate can be compared with other similar compounds such as mthis compound and sodium hippurate:

Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl ester group.

Sodium Hippurate: The sodium salt of hippuric acid, used primarily in biochemical assays and as a urinary antiseptic.

Uniqueness: this compound’s unique properties, such as its ester group and its role in metabolic pathways, make it a valuable compound in both research and industrial applications. Its ability to undergo various chemical reactions and its use as an intermediate in organic synthesis highlight its versatility .

Actividad Biológica

Ethyl hippurate, a derivative of hippuric acid, is a compound that has garnered attention for its biological activities and potential health benefits. It is primarily produced as a result of the conjugation of benzoic acid with glycine, and its presence in human urine is often associated with dietary intake and gut microbiota activity. This article explores the biological activity of this compound, focusing on its metabolic implications, antimicrobial properties, and potential therapeutic applications.

1. Metabolic Implications

This compound has been studied extensively in relation to metabolic health. Research indicates that it serves as a biomarker for metabolic disorders and is linked to gut microbiome diversity.

Key Findings

- Association with Gut Microbiota : A study involving 271 Danish individuals demonstrated that higher levels of urinary hippurate correlate positively with microbial gene richness and functional pathways associated with benzoate metabolism. This suggests that this compound may reflect a healthy gut microbiome, which is crucial for metabolic health .

- Effects on Glucose Metabolism : In preclinical models, chronic infusion of hippurate improved glucose tolerance and insulin secretion in high-fat diet-fed mice. This highlights its potential role in managing obesity-related metabolic dysfunctions .

- Dietary Influences : Participants consuming diets rich in saturated fats exhibited higher urinary levels of hippurate, indicating that dietary choices can influence the production and excretion of this metabolite .

2. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound and its derivatives. These compounds have shown promise in combating various pathogens.

Research Highlights

- Antimicrobial Activity : this compound nanocomposites demonstrated significant antimicrobial effects against Pseudomonas aeruginosa and other bacterial strains. This suggests potential applications in developing new antimicrobial agents .

- Cytotoxicity Studies : The combination of this compound with cytarabine was evaluated for cytotoxic effects against HL-60 leukemia cells, indicating that it may enhance the efficacy of existing chemotherapeutic agents .

3. Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as a metabolic marker or antimicrobial agent.

Potential Uses

- Metabolic Health Interventions : Given its association with improved metabolic parameters, this compound could be utilized in dietary interventions aimed at enhancing gut health and managing conditions such as obesity and insulin resistance .

- Drug Development : The structural analogs of this compound have been investigated for their ability to inhibit specific enzymes involved in peptide hormone biosynthesis. This opens avenues for developing inhibitors that could be used in treating hormonal imbalances or metabolic disorders .

4. Case Studies and Data Tables

To provide a comprehensive overview, the following table summarizes key studies related to the biological activity of this compound:

Propiedades

IUPAC Name |

ethyl 2-benzamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXRQIPIELXJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280491 | |

| Record name | Ethyl Hippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-53-2 | |

| Record name | 1499-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1499-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl Hippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1499-53-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethyl Hippurate commonly used for in a research setting?

A1: this compound is frequently employed as a model substrate in enzymatic studies, particularly those involving cysteine proteases like papain. [, ] Its hydrolysis by these enzymes provides valuable insights into their catalytic mechanisms and the factors influencing their activity.

Q2: How does the pH level affect the activity of enzymes like papain when this compound is used as a substrate?

A2: Research indicates that the catalytic activity of papain on this compound is influenced by the ionization state of specific acidic groups within the enzyme. [] Studies have demonstrated that two ionizable groups, with pKa values around 3.78 and 3.95, play a crucial role in modulating the enzyme's activity towards this compound. []

Q3: Can you elaborate on the synthetic routes used to prepare this compound and its derivatives?

A3: Several approaches have been explored for this compound synthesis. A common method involves treating hippuric acid with ethanol in the presence of hydrochloric acid, yielding the desired ester. [] This ester can then be further modified, for example, by reacting it with hydrazine hydrate to obtain this compound. [] Additionally, this compound derivatives have been synthesized through reactions with various substituted aromatic aldehydes under solvent-free conditions, showcasing the versatility of this compound as a building block. []

Q4: What are the advantages of utilizing solvent-free conditions, such as microwave irradiation, in the synthesis of this compound derivatives?

A4: Researchers have explored greener synthetic methods for this compound derivatives, employing techniques like microwave irradiation and solvent-free conditions. [, ] These approaches offer several advantages, including reduced reaction times, higher yields, and minimized environmental impact compared to traditional synthetic routes. [, ]

Q5: What is the significance of synthesizing new this compound derivatives, particularly those containing heterocyclic moieties?

A5: The synthesis of novel this compound derivatives, particularly those incorporating heterocyclic structures like indole and quinoline, holds promise for drug discovery efforts. [] These modifications aim to explore potential biological activities, including antiviral properties against viruses like COVID-19. []

Q6: How are the newly synthesized this compound derivatives characterized?

A6: Various spectroscopic techniques are employed to confirm the structure of synthesized this compound derivatives. These include 1H NMR, IR spectroscopy, and mass spectrometry. [, ] These methods provide essential information about the compound's structure, purity, and presence of the desired modifications.

Q7: Has this compound been used in the synthesis of other important biomolecules?

A7: Yes, this compound has been employed as a starting material in the synthesis of α-aminoketones, a class of compounds with diverse biological activities. [] This synthetic route involves the acylation of the dianion derived from this compound, highlighting its utility in preparing valuable building blocks for organic synthesis. []

Q8: Has this compound been used in any other unique chemical reactions?

A9: this compound has shown interesting reactivity with specific reagents. For example, its dianion reacts with 1,2-diimidoyl-1,2-dichloroethanes (nitrogen analogues of oxalyl chloride) to produce 6-imino-6H-1,3-oxazines, showcasing its versatility in heterocyclic synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.